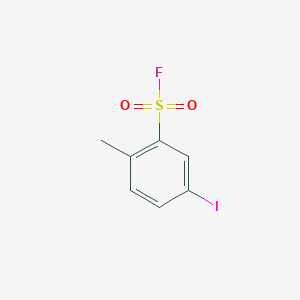

5-iodo-2-methylbenzene-1-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

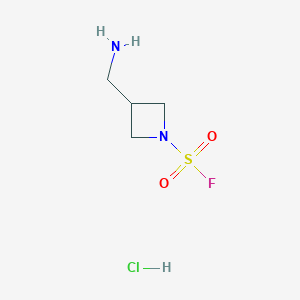

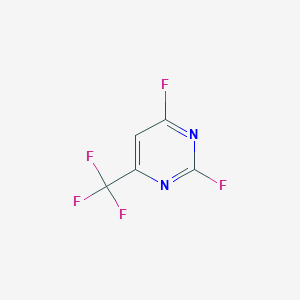

5-iodo-2-methylbenzene-1-sulfonyl fluoride is a chemical compound with the IUPAC name 5-iodo-2-methylbenzenesulfonyl fluoride . It has a molecular weight of 300.09 .

Molecular Structure Analysis

The InChI code for 5-iodo-2-methylbenzene-1-sulfonyl fluoride is 1S/C7H6FIO2S/c1-5-2-3-6(9)4-7(5)12(8,10)11/h2-4H,1H3 . This indicates that the molecule consists of a benzene ring with iodine, methyl, and sulfonyl fluoride substituents.Chemical Reactions Analysis

While specific reactions involving 5-iodo-2-methylbenzene-1-sulfonyl fluoride are not available, sulfonyl fluorides are generally known to undergo electrophilic aromatic substitution reactions .Applications De Recherche Scientifique

Organic Synthesis

“5-iodo-2-methylbenzene-1-sulfonyl fluoride” is used in organic synthesis . It’s a prevalent structural unit found in biologically active molecules and versatile synthetic intermediates in modern organic synthesis .

Chemical Biology

This compound has found widespread applications in chemical biology . It can be used to modify or synthesize various bioactive molecules .

Drug Discovery

“5-iodo-2-methylbenzene-1-sulfonyl fluoride” plays a significant role in drug discovery . It’s a key component in the synthesis of many pharmaceuticals .

Materials Science

In the field of materials science, this compound is used in the development of new materials . Its unique properties make it a valuable resource in this field .

Fluorosulfonylation

Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . “5-iodo-2-methylbenzene-1-sulfonyl fluoride” can be used as a precursor in this process .

Synthesis of Diverse Functionalized Sulfonyl Fluorides

Recent advances in the generation of fluorosulfonyl radicals from different precursors have opened new horizons for the synthesis of diverse functionalized sulfonyl fluorides . “5-iodo-2-methylbenzene-1-sulfonyl fluoride” can be used as one such precursor .

Safety and Hazards

Mécanisme D'action

Mode of Action

Sulfonyl fluorides are known to be reactive electrophiles that can form covalent bonds with nucleophilic amino acids in proteins . This suggests that 5-iodo-2-methylbenzene-1-sulfonyl fluoride may interact with its targets by forming covalent bonds .

Biochemical Pathways

The compound’s potential to form covalent bonds with proteins suggests that it could affect a variety of biochemical pathways depending on the specific proteins it targets .

Pharmacokinetics

These properties would be crucial in determining the compound’s bioavailability .

Result of Action

The ability of sulfonyl fluorides to form covalent bonds with proteins suggests that the compound could potentially alter protein function, leading to various cellular effects .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action .

Propriétés

IUPAC Name |

5-iodo-2-methylbenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIO2S/c1-5-2-3-6(9)4-7(5)12(8,10)11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNJKIBBPHYWKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-2-methylbenzene-1-sulfonyl fluoride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl({2-[2-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B6603172.png)

![5-{7-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}-2-(morpholin-4-yl)-1,3-benzoxazole](/img/structure/B6603194.png)

![{6,6-difluorospiro[3.3]heptan-2-yl}methanesulfonyl chloride](/img/structure/B6603240.png)

![{2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride](/img/structure/B6603259.png)